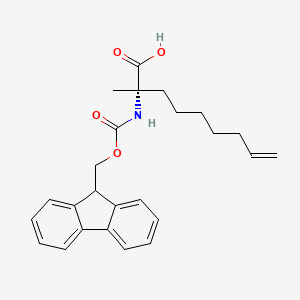

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid, more commonly known as Fmoc-amino-acid, is an important synthetic building block in organic chemistry. It is widely used in peptide and protein synthesis, as well as in the development of peptide-based drugs. Fmoc-amino-acid is an important tool for protein engineering and drug discovery. It is a versatile and efficient reagent for the preparation of peptides and proteins, and is widely used for the synthesis of peptide-based drugs.

Scientific Research Applications

Imaging in Medical Diagnostics

Amino acid PET radiotracers, a category related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid, have been demonstrated as reliable diagnostic techniques in medical imaging, especially for evaluating glioma recurrence. These tracers, such as MET-PET and FDOPA, show high uptake in tumor tissues and low background in normal grey matter, providing vital information alongside MRI. Their utility is particularly noted in differentiating tumor recurrence and in distinguishing between tumor recurrence and other conditions like pseudoprogression and radiation necrosis (Santo et al., 2022).

Drug Synthesis and Biomedical Applications

The compound is structurally related to carboxylic acids, which are integral in the synthesis of various bioactive compounds. For instance, levulinic acid, a carboxylic acid derivative, is a key building block in drug synthesis due to its carbonyl and carboxyl functional groups. It facilitates cleaner, cost-effective drug synthesis, and has untapped potential in medicine, including cancer treatment and medical material development (Zhang et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as (S)-N-Fmoc-2-(6’-heptenyl)alanine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides.

Mode of Action

The compound acts as a protective group for the amino acids during peptide synthesis . The Fluoren-9-ylmethoxy carbonyl (Fmoc) group in the compound protects the amino group of the amino acid, preventing it from reacting prematurely. Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added to the chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds without unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptide .

Pharmacokinetics

It’s worth noting that the compound is stable at room temperature, with a long shelf-life .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence and structure. These peptides can then be used in various biological and medical applications .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. It has been noted that the compound is stable at room temperature and during aqueous washing operations .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTJGDVRPQAMSC-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148396 |

Source

|

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311933-83-1 |

Source

|

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311933-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)